1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is a complex organic compound with the molecular formula C18H18Cl2N6O. It features a pyrido[2,3-d]pyrimidine core structure substituted with a 2-amino group and a 2,6-dichlorophenyl moiety, along with a tert-butyl urea group. This compound is notable for its potential therapeutic applications due to its unique structural characteristics.
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea has shown significant biological activity, particularly in inhibiting specific tyrosine kinases. For instance, it has been reported to inhibit platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr) with varying IC50 values, indicating its potential as an anticancer agent .
The synthesis of this compound typically involves:
This compound has potential applications in:
Interaction studies have demonstrated that 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea interacts effectively with various biological targets. These studies often involve:
Several compounds share structural similarities with 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea | Similar core structure with different chlorinated phenyl | Variation in biological activity due to different substitution patterns |
1-[2-Amino-6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-(tert-butyl)urea | Dimethyl substitution instead of dichloro | Potentially altered pharmacokinetics and toxicity profile |
N-[2-(4-methoxyphenyl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-ethylurea | Ethoxy substitution at urea nitrogen | Different receptor affinity and selectivity |
These compounds highlight the uniqueness of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea in terms of its specific biological activity and structural characteristics.
The compound is systematically named 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea according to IUPAC nomenclature. Its molecular formula is C₁₈H₁₈Cl₂N₆O, with a molecular weight of 405.3 g/mol. Common synonyms include PD-089828, 179343-17-0, and CHEMBL57366, as cataloged in PubChem and other chemical databases. The structure features a pyrido[2,3-d]pyrimidine core substituted with a 2-amino group, a 2,6-dichlorophenyl moiety at position 6, and a tert-butylurea group at position 7.
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea represents a complex heterocyclic organic compound characterized by a sophisticated molecular architecture that combines multiple pharmacologically relevant structural motifs [1] [2]. The compound exhibits a molecular formula of C₁₈H₁₈Cl₂N₆O with a molecular weight of 405.3 g/mol, establishing it as a medium-sized organic molecule with substantial structural complexity [1] [2].
The molecular structure consists of several distinct components organized in a specific geometric arrangement. The central core features a pyrido[2,3-d]pyrimidine bicyclic system, which represents a fused heterocyclic framework containing nitrogen atoms at positions 1, 3, and 8 of the ring system [1] [3]. This core structure provides the foundational scaffold upon which the other substituents are positioned. The pyrido[2,3-d]pyrimidine system exhibits planarity with an r.m.s. deviation of approximately 0.028 Å, indicating an essentially flat aromatic framework that facilitates optimal electronic conjugation [4].
Attached to position 2 of the pyrimidine ring is a primary amino group (-NH₂), which contributes significantly to the compound's hydrogen bonding capacity and potential biological activity [1] [2]. This amino substituent adopts a configuration that allows for both intramolecular and intermolecular hydrogen bonding interactions.
The 2,6-dichlorophenyl substituent represents a crucial structural element positioned at the 6-position of the pyrido[2,3-d]pyrimidine core [1] [2]. This aromatic ring contains chlorine atoms at the ortho positions (2,6), creating a symmetrical substitution pattern that influences both the electronic properties and the steric environment around the phenyl ring. The dichlorophenyl moiety exhibits a dihedral angle of approximately 87.3° relative to the pyrido[2,3-d]pyrimidine plane, indicating a nearly orthogonal orientation that minimizes steric interactions while maintaining optimal electronic communication [4].
The tert-butyl group (-C(CH₃)₃) provides substantial steric bulk and contributes to the compound's lipophilicity [1] [2]. This quaternary carbon center with three methyl substituents creates a highly branched aliphatic component that influences the molecule's three-dimensional shape and pharmacokinetic properties.
The urea linkage (-NH-CO-NH-) serves as the connecting bridge between the pyrido[2,3-d]pyrimidine system and the tert-butyl group [1] [2]. This functional group is characterized by a planar geometry with the carbonyl oxygen adopting a trans configuration relative to the nitrogen atoms. The urea moiety exhibits typical bond lengths of approximately 1.235-1.250 Å for the C=O bond and 1.374-1.390 Å for the C-N bonds [5].
The molecular composition can be systematically analyzed through its constituent parts. The pyrido[2,3-d]pyrimidine core contributes C₇H₃N₃ to the overall molecular formula, representing the foundational heterocyclic framework [6] [7]. The 2-amino group adds NH₂, while the 2,6-dichlorophenyl substituent contributes C₆H₃Cl₂ to the structure. The tert-butyl group provides C₄H₉, and the urea linkage adds CON₂H₂ to complete the molecular assembly.
The compound contains a total of 18 carbon atoms, 6 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms, distributed across two distinct aromatic ring systems [1]. The heavy atom count of 27 reflects the substantial molecular complexity, while the formal charge of zero indicates a neutral molecule under standard conditions [1].
The compound exhibits a predicted melting point of 256.77°C and a predicted boiling point of 594.56°C, indicating substantial thermal stability characteristic of aromatic heterocyclic compounds [8]. The predicted density of approximately 1.4 g/cm³ falls within the typical range for organic compounds containing multiple nitrogen atoms and halogen substituents [8].
The refractive index of 1.69 (predicted) reflects the compound's aromatic character and the presence of electron-rich heterocyclic systems [8]. The logarithmic partition coefficient (LogP) of 2.59 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics for biological applications [9].
The polar surface area of 91.53 Ų demonstrates significant polarity due to the presence of multiple nitrogen atoms and the urea functional group [1]. The compound exhibits 4 hydrogen bond donor sites and 6 hydrogen bond acceptor sites, indicating substantial capacity for intermolecular interactions [1]. The rotatable bond count of 4 suggests moderate conformational flexibility, primarily associated with the urea linkage and the tert-butyl group orientation [1].
The molecular geometry of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea exhibits characteristic bond lengths and angles consistent with its aromatic heterocyclic nature. The C-N bonds in the pyrimidine ring system typically range from 1.334-1.389 Å, while C-N bonds in the pyridine portion measure 1.337-1.355 Å [5]. Aromatic C-C bonds exhibit lengths of 1.384-1.402 Å, consistent with delocalized π-electron systems [5].
The N-C-N bond angles in the pyrimidine ring range from 116-124°, while C-N-C angles in the pyridine system span 117-124° [5] [10]. Aromatic C-C-C angles maintain values of 119-121°, reflecting the geometric constraints of the fused ring system [5]. The C-Cl bonds in the dichlorophenyl substituent measure 1.734-1.745 Å with C-C-Cl angles of 119-121° [5].
The urea carbonyl exhibits a C=O bond length of 1.235-1.250 Å with N-C-O angles ranging from 120-124°, indicating sp² hybridization at the carbonyl carbon [5]. The tert-butyl group displays typical C-C bond lengths of 1.520-1.535 Å with tetrahedral C-C-C angles of approximately 109.5° [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₁₈Cl₂N₆O | [1] [2] |
Molecular Weight | 405.3 g/mol | [1] [2] |
CAS Number | 179343-17-0 | [1] [2] |
Melting Point | 256.77°C (predicted) | [8] |
Boiling Point | 594.56°C (predicted) | [8] |
Density | ~1.4 g/cm³ (predicted) | [8] |
Refractive Index | 1.69 (predicted) | [8] |
LogP | 2.59 | [9] |
pKa | 9.85 (predicted) | [8] |
Polar Surface Area | 91.53 Ų | [1] |
Heavy Atom Count | 27 | [1] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 6 | [1] |
Rotatable Bonds | 4 | [1] |
Structural Component | Molecular Contribution | Description |
---|---|---|
Pyrido[2,3-d]pyrimidine Core | C₇H₃N₃ | Bicyclic fused heterocyclic system with nitrogen atoms at positions 1, 3, and 8 |
2-Amino Group | NH₂ | Primary amino group attached to position 2 of pyrimidine ring |
2,6-Dichlorophenyl Substituent | C₆H₃Cl₂ | Phenyl ring with chlorine substituents at ortho positions |
Tert-butyl Group | C₄H₉ | Bulky aliphatic group with three methyl groups attached to quaternary carbon |
Urea Linkage | CON₂H₂ | Carbonyl group connecting two nitrogen atoms |